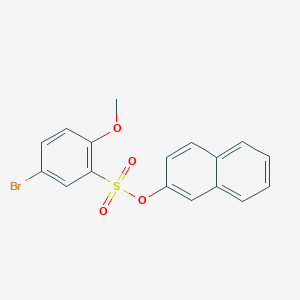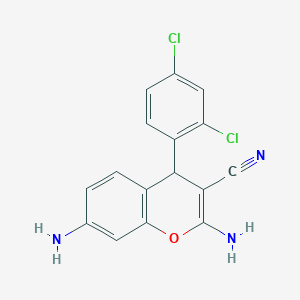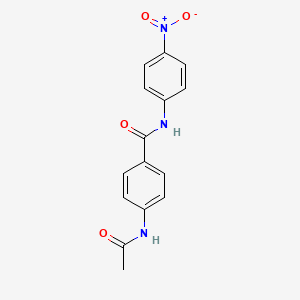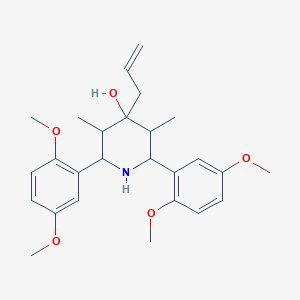![molecular formula C14H22N2O4S B5106095 N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide, also known as KR-33493, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can reduce inflammation. In neurodegenerative disorder research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. By activating this pathway, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide can reduce oxidative stress and prevent neuronal cell death.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer research, it has been reported to induce apoptosis, cell cycle arrest, and inhibit tumor growth. In inflammation research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation. In neurodegenerative disorder research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to prevent neuronal cell death and reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its high purity and yield. The synthesis method for N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been reported to have a high yield and purity, which makes it suitable for lab experiments. Another advantage is its potential therapeutic applications in various diseases. However, one of the limitations of using N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide.
未来方向
There are several future directions for research on N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate its mechanism of action in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, future research can focus on optimizing the synthesis method for N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide to improve its yield and purity.
合成方法
The synthesis of N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the addition of 3-isopropoxypropylamine. The resulting product is then purified through column chromatography to obtain pure N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide. This synthesis method has been reported to have a high yield and purity of the final product.
科学研究应用
N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide has demonstrated neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
属性
IUPAC Name |
4-(methanesulfonamido)-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)20-10-4-9-15-14(17)12-5-7-13(8-6-12)16-21(3,18)19/h5-8,11,16H,4,9-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJXSHQLPBJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)


![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)


![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)